molecular formula C8H16F2N2O2 B1379445 tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate CAS No. 1044675-84-4

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate

Cat. No.: B1379445
CAS No.: 1044675-84-4
M. Wt: 210.22 g/mol
InChI Key: NKSNFHIQHSKDKB-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate is a useful research compound. Its molecular formula is C8H16F2N2O2 and its molecular weight is 210.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Preparation and Reactions : The versatility of carbamates, including tert-butyl carbamates, in synthetic chemistry is well-documented. For instance, carbamates serve as protected forms of amines and are pivotal in the synthesis of heterocyclic compounds through reactions such as the Diels-Alder reaction, indicating their role in constructing complex molecular architectures (Padwa, Brodney, & Lynch, 2003).

  • Photoredox-Catalyzed Aminations : Tert-butyl carbamates act as precursors in photoredox-catalyzed amination reactions, facilitating the synthesis of amino chromones. This demonstrates their application in light-mediated synthetic processes, expanding the toolbox for constructing amino-functionalized compounds (Wang et al., 2022).

Catalysis and Method Development

  • Catalytic Applications : Research shows the use of tert-butyl carbamates in catalysis, such as in the N-tert-butoxycarbonylation of amines. This process is crucial for the protection of amines in synthetic chemistry, highlighting the role of tert-butyl carbamates in facilitating chemoselective transformations under mild conditions (Chankeshwara & Chakraborti, 2006).

Intermediates for Bioactive Molecules

  • Synthesis of Biologically Active Compounds : The preparation of tert-butyl carbamates is a key step in the synthesis of intermediates for biologically active molecules. For instance, their role in constructing spirocyclopropanated analogues of insecticides showcases their importance in developing new agrochemicals (Brackmann et al., 2005).

Advanced Materials and Structural Studies

  • Crystallographic Studies : Carbamates, including tert-butyl derivatives, have been studied for their crystallographic properties, contributing to the understanding of molecular structures and interactions. This knowledge is vital for the design of materials with specific physical properties (Kant, Singh, & Agarwal, 2015).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate are currently unknown

Pharmacokinetics

Its predicted properties include a boiling point of 293.6±40.0 °C and a density of 1.120±0.06 g/cm3 .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the effects of this compound at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSNFHIQHSKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044675-84-4
Record name tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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